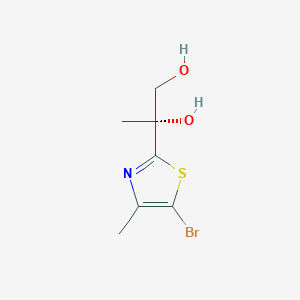
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that contains both a thiazole ring and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the difluorophenyl group enhances its lipophilicity, which can improve its interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,5-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with biological targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
4-(2,5-Difluorophenyl)-2-hydrazinylthiazole is unique due to its specific combination of a thiazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H7F2N3S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7F2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
JBIVIMWLOOYZKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CSC(=N2)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)




![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)

